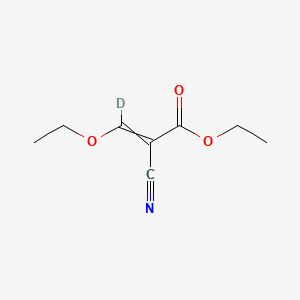![molecular formula C8H16N4O2 B12534209 (4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline CAS No. 654666-00-9](/img/structure/B12534209.png)
(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylmethylidene group and a proline backbone. Its distinct chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline typically involves multiple steps, starting with the preparation of the proline derivative. The hydrazinylmethylidene group is then introduced through a series of reactions involving hydrazine and aldehyde intermediates. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinylmethylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted under inert atmosphere.
Substitution: Various nucleophiles, such as amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-D-proline: A stereoisomer with different biological activity.
(4S)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline: Another stereoisomer with distinct properties.
(4R)-4-{2-[(Z)-(Hydrazinylmethylidene)amino]ethyl}-L-proline: A geometric isomer with different reactivity.
Uniqueness
(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline stands out due to its specific stereochemistry and the presence of the hydrazinylmethylidene group. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
654666-00-9 |
|---|---|
Molekularformel |
C8H16N4O2 |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
(2S,4R)-4-[2-(hydrazinylmethylideneamino)ethyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H16N4O2/c9-12-5-10-2-1-6-3-7(8(13)14)11-4-6/h5-7,11H,1-4,9H2,(H,10,12)(H,13,14)/t6-,7+/m1/s1 |
InChI-Schlüssel |
HMDBDEBNXWNEGH-RQJHMYQMSA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CCN=CNN |
Kanonische SMILES |
C1C(CNC1C(=O)O)CCN=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


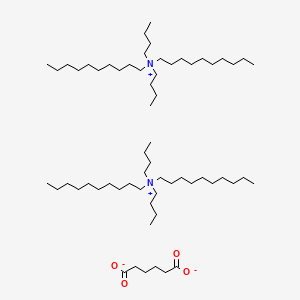
![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)
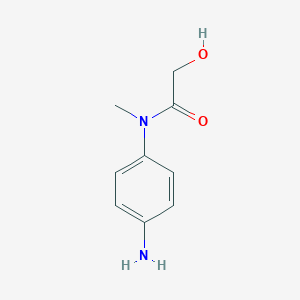
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
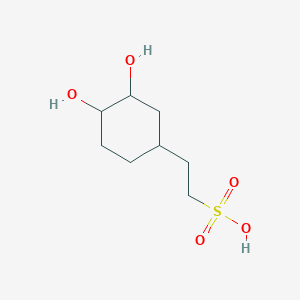
![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)
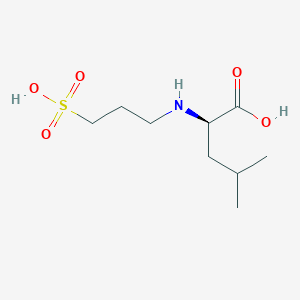
![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)

